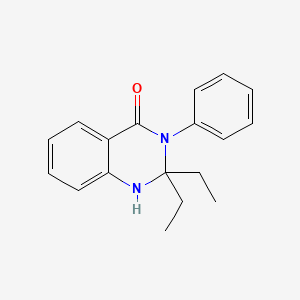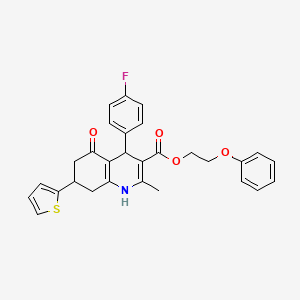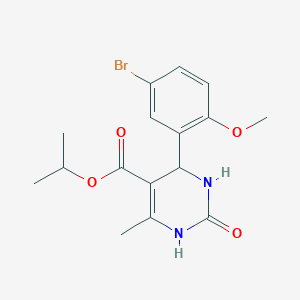
2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione is a heterocyclic compound containing nitrogen, sulfur, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a trifluoromethyl group with a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazine ring can interact with active sites in proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(trifluoromethyl)benzenethiol
- 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 4-(trifluoromethyl)piperidine
Uniqueness
2-amino-4-(trifluoromethyl)-6H-1,3-thiazine-6-thione is unique due to its specific combination of a trifluoromethyl group and a thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3F3N2S2 |
|---|---|
Molecular Weight |
212.2 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethyl)-1,3-thiazine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)2-1-3(11)12-4(9)10-2/h1H,(H2,9,10) |
InChI Key |
DDMPWZNQBOHLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(SC1=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine](/img/structure/B11082206.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11082209.png)
![1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B11082215.png)
![(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11082216.png)
![6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-](/img/structure/B11082220.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11082226.png)
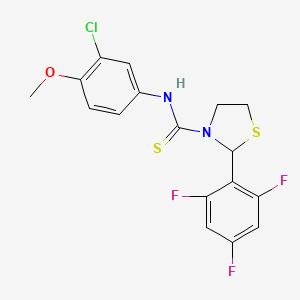
![11-(4-bromophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11082239.png)
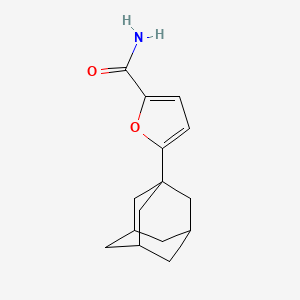
![6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11082247.png)
![7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082250.png)
